molecular formula C15H11N3S B2779715 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole CAS No. 66557-64-0

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole

Cat. No.: B2779715
CAS No.: 66557-64-0
M. Wt: 265.33
InChI Key: JLURXEZDKXSDTJ-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole (CID: 2320559) is an organic heterocyclic compound with the molecular formula C15H11N3S . This hybrid molecule, which incorporates both benzimidazole and benzothiazole pharmacophores, is of significant interest in medicinal chemistry research . Compounds featuring these core structures demonstrate a wide spectrum of potent biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The benzimidazole moiety is known for its role in various therapeutic agents, exhibiting antiallergic, anti-ulcerative, and antihistaminic effects, while the benzothiazole unit is frequently associated with antibacterial and antifungal efficacy . Research indicates that novel derivatives based on this structural framework can be designed and synthesized as part of endeavors to discover new classes of antimicrobial agents, particularly to address the growing problem of resistant bacteria and fungi . The molecular scaffold serves as a key precursor for developing ligands and more complex molecules for pharmaceutical and biomedical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed protocols on the synthesis, characterization, and application of related compounds in their specific fields of study .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLURXEZDKXSDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 2-formylbenzimidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often with the aid of catalysts like p-toluenesulfonic acid or sodium acetate. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile, sometimes with the addition of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives (e.g., amines, alcohols)

    Substitution: Substituted benzimidazole-benzothiazole derivatives

Scientific Research Applications

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylmethyl)-benzothiazole
  • 2-(1H-Benzimidazol-2-ylmethyl)-benzoxazole
  • 2-(1H-Benzimidazol-2-ylmethyl)-benzimidazole

Uniqueness

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets, leading to improved pharmacological properties. The combination of these two heterocyclic systems in a single molecule allows for versatile interactions with various enzymes and receptors, making it a valuable compound in drug discovery and development.

Biological Activity

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with benzothiazole precursors. This process can be optimized through various methods, including conventional heating and microwave-assisted synthesis, which enhance yield and purity.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. For instance, research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and U87 (glioblastoma) cells. The mechanism appears to involve the induction of apoptosis and inhibition of tubulin polymerization.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23116.38Induction of apoptosis
U8745.2Inhibition of tubulin polymerization
A549 (lung cancer)25.72Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies show that it effectively inhibits the growth of both bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (μg/mL)Type
Staphylococcus aureus4Bacterial
Streptococcus faecalis8Bacterial
Candida albicans64Fungal

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Tubulin Interaction : The compound disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest in cancer cells.
  • Apoptotic Pathways : It activates caspases and other apoptotic markers, promoting programmed cell death.
  • Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity.

Case Studies

A notable case study involved the evaluation of this compound in vivo using tumor-bearing mice models. The results indicated a significant reduction in tumor growth compared to untreated controls, highlighting its potential as an effective anticancer agent.

Study Details

  • Model : Tumor-bearing mice
  • Dosage : Administered daily for two weeks
  • Outcome : Tumor growth suppression by approximately 60% compared to control groups.

Q & A

Advanced Research Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while methanol/ethanol is preferred for hydrazine-based condensations .
  • Catalysts : Base-promoted multicomponent assays (e.g., KOH or NaHCO₃) improve cyclization efficiency. For example, sodium cyanate in glacial acetic acid facilitates hydrazinecarboxamide formation .
  • Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity. Yields >70% are achievable under controlled conditions (e.g., 60–80°C, 12–24 hr) .

What spectroscopic techniques are critical for resolving structural ambiguities in benzothiazole-linked benzimidazoles?

Basic Research Question

  • IR spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, C=N stretches ~1600 cm⁻¹) .
  • NMR : 1H NMR distinguishes methylene bridges (δ 4.2–4.8 ppm for -CH₂-) and aromatic protons (δ 6.8–8.2 ppm). 13C NMR confirms sp² carbons (e.g., δ 151.93 for benzimidazole N=C-N) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 323 for C₁₆H₁₂N₄S) and fragmentation patterns .

How do structural modifications (e.g., aryl substitutions) impact the biological activity of benzimidazole-benzothiazole hybrids?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antiproliferative activity by increasing electrophilicity, as seen in derivatives like 9c (IC₅₀ = 2.1 µM against MCF-7 cells) .
  • Hydrophobic substituents (e.g., 4-methylphenyl on thiazole) improve membrane permeability, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
  • Contradictions : Some studies report reduced activity with bulky groups (e.g., 4-methoxyphenyl), suggesting steric hindrance at target sites .

What methodologies are employed to assess the anti-HIV and antitumor potential of these compounds?

Advanced Research Question

  • In vitro anti-HIV assays : Use MT-4 cells infected with HIV-1/2 strains. Compounds like 4l and 9a inhibit viral replication (EC₅₀ = 0.8–1.2 µM) via reverse transcriptase binding, validated through molecular docking .
  • Antitumor screening : MTT assays on cancer cell lines (e.g., HepG2, A549). Derivatives with piperazine linkers (e.g., 9a ) induce apoptosis via caspase-3 activation .
  • SAR analysis : QSAR models correlate logP values (<3.5) with enhanced bioavailability .

How are synthetic by-products or impurities identified and mitigated during scale-up?

Advanced Research Question

  • By-product detection : HPLC-MS identifies dimers or oxidation by-products (e.g., sulfoxide derivatives).
  • Mitigation strategies :
    • Use of inert atmospheres (N₂/Ar) prevents oxidation of thiol intermediates .
    • Recrystallization from ethanol/water mixtures removes polar impurities .
    • Continuous flow reactors improve reproducibility (>95% purity at 10 g scale) .

What safety protocols are recommended for handling benzothiazole derivatives in lab settings?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .
  • Ventilation : Fume hoods required for reactions releasing H₂S or NH₃ .
  • First aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion .

What computational tools are used to predict the binding affinity of these compounds to biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HIV-1 RT or EGFR kinases. Docking scores (<-8 kcal/mol) correlate with experimental EC₅₀ values .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • ADMET prediction : SwissADME estimates blood-brain barrier permeability and CYP450 inhibition risks .

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